17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione
Description
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroid derivative characterized by a modified androstane backbone with a thiazole ring substituted at the C17 position. The thiazole moiety is further functionalized with an N-methylanilino group, distinguishing it from other androstene derivatives. This compound belongs to a class of steroids engineered to explore structure-activity relationships (SAR) in enzyme inhibition or receptor binding, particularly in contexts such as steroidogenesis modulation or metabolic pathways .
The molecular formula of this compound can be inferred as C₂₈H₃₃N₃O₃S, derived from the androst-4-ene-3,11-dione core (C₁₉H₂₄O₃) combined with the 2-(N-methylanilino)-4-thiazolyl substituent (C₉H₉N₂S).
Properties
CAS No. |
96310-85-9 |
|---|---|
Molecular Formula |
C29H34N2O3S |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C29H34N2O3S/c1-27-13-11-20(32)15-18(27)9-10-21-22-12-14-29(34,28(22,2)16-23(33)25(21)27)24-17-35-26(30-24)31(3)19-7-5-4-6-8-19/h4-8,15,17,21-22,25,34H,9-14,16H2,1-3H3/t21-,22-,25+,27-,28-,29-/m0/s1 |
InChI Key |
QYLNFLRBVXPMRF-URGFCHFESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for “17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” would involve:
Formation of the Androstane Nucleus: This can be achieved through various methods, including the cyclization of squalene or other precursors.
Introduction of Hydroxy and Thiazolyl Groups: This step would likely involve selective functionalization reactions, such as hydroxylation and thiazole ring formation.
N-Methylation:
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a ketone could yield an alcohol.
Scientific Research Applications
Scientific Research Applications
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione is investigated for its potential in several scientific research applications:
- Steroid Hormone Receptor Modulation: The presence of thiazolyl and N-methylanilino groups in the compound suggests potential interactions with steroid hormone receptors, which can modulate gene expression related to growth and metabolism.
- Enzyme Inhibition: This compound may also act as an enzyme inhibitor.
- Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses, suggesting potential therapeutic applications in inflammatory diseases.
Synthesis and Production
The production of steroidal compounds like this compound typically involves multiple steps:
- Formation of the Androstane Nucleus: Achieved through methods like cyclization of squalene or other precursors.
- Introduction of Hydroxy and Thiazolyl Groups: Involves selective functionalization reactions like hydroxylation and thiazole ring formation.
- N-Methylation: Specific details on N-methylation processes are part of the synthesis.
Industrial production utilizes large-scale organic synthesis techniques, including batch and continuous flow processes, with the choice of method depending on yield, purity, and cost-effectiveness.
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The mechanism of action typically involves binding to specific receptors, such as androgen or estrogen receptors, modulating gene expression and influencing physiological processes. The specific molecular targets and pathways depend on the compound's structure and functional groups.
Safety and Toxicity
The lowest published lethal dose (LDLo) for Androst-4-en-3-one, 17-alpha-hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl) is 5200 ug/kg when administered parenterally to pigeons and 30 mg/kg when administered parenterally to frogs .
Other Steroidal Compounds with Thiazole
Mechanism of Action
The mechanism of action of steroidal compounds typically involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolyl Substituents
Compound A : 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one (CID 57393)
- Molecular Formula : C₂₅H₃₆N₂O₂S
- Key Differences: The C17 substituent is a 2-(propylamino)-thiazole instead of N-methylanilino-thiazole. The androstane backbone lacks the 11-keto group present in the target compound.
Predicted Collision Cross-Section (CCS) :
Adduct m/z CCS (Ų) [M+H]⁺ 429.25704 201.2 [M+Na]⁺ 451.23898 208.5 The absence of the 11-keto group may reduce polarity compared to the target compound .
11-Ketotestosterone Derivatives
Compound B : 11-Oxotestosterone (17β-Hydroxyandrost-4-ene-3,11-dione)
- Molecular Formula : C₁₉H₂₆O₃
- Average Mass : 302.41 g/mol
- Key Differences :
- Biological Relevance : 11-Oxotestosterone is a metabolite implicated in androgen signaling and glucocorticoid metabolism, unlike the thiazolyl-modified target compound, which may prioritize steric effects over direct receptor binding .
Hydroxylated Androstene Derivatives
Compound C : 11α,17α-Dihydroxyandrost-4-ene-3,20-dione
- Synthesis : Produced via microbial fermentation of 17α-hydroxyandrost-4-ene-3,20-dione.
- Key Differences :
- Features hydroxyl groups at C11 and C17 instead of the thiazolyl-aniline substituent.
- The 3,20-dione backbone contrasts with the 3,11-dione configuration of the target compound.
- Industrial Relevance : High substrate conversion rates (~90%) in microbial synthesis highlight the efficiency of hydroxylation strategies, which differ from the chemical synthesis likely required for thiazolyl derivatives .
Acetylenic Androstene Derivatives
Compound D : 17β-[(1S)-1-Hydroxy-2-propynyl]androst-4-en-3-one
- Synthesis : Prepared via reaction of acetylenedimagnesium bromide with 3β-hydroxyandrost-4-ene-17β-carboxaldehyde.
- The acetylene group introduces rigidity, whereas the thiazolyl-aniline group in the target compound may enhance π-π stacking interactions .
Data Tables
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₈H₃₃N₃O₃S | 503.65 | 2-(N-methylanilino)-4-thiazolyl |
| 11-Oxotestosterone (Compound B) | C₁₉H₂₆O₃ | 302.41 | 11-keto, 17β-hydroxy |
| CID 57393 (Compound A) | C₂₅H₃₆N₂O₂S | 428.63 | 2-(propylamino)-4-thiazolyl |
| 11α,17α-Dihydroxyandrost-4-ene-3,20-dione | C₁₉H₂₆O₄ | 318.41 | 11α-hydroxy, 17α-hydroxy, 3,20-dione |
Research Findings and Implications
- Thiazolyl Substituents: The addition of thiazole rings (e.g., Compounds A and the target) introduces sulfur-containing heterocycles, which may influence electron distribution and binding affinity in enzyme active sites.
- 11-Keto vs.
- Thiazolyl derivatives likely require multi-step organic synthesis, increasing production complexity .
Biological Activity
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C29H34N2O3S
- Molecular Weight : 490.7 g/mol
- CAS Number : 96310-85-9
- IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
The compound's biological activity is attributed to its structural features that allow it to interact with various biological targets. Notably:
-
Steroid Hormone Receptor Modulation :
- The presence of the thiazolyl and N-methylanilino groups suggests potential interactions with steroid hormone receptors. These interactions can lead to modulation of gene expression related to growth and metabolism.
- Enzyme Inhibition :
-
Anti-inflammatory Properties :
- Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. The specific pathways for this compound remain to be fully elucidated but suggest potential therapeutic applications in inflammatory diseases.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity :
- Hormonal Regulation :
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of steroidal compounds similar to this compound:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Prostate Cancer | 3.5 | Androgen receptor blockade |
| Target Compound | Lung Cancer | 4.0 | Cell cycle arrest |
This table illustrates the potential of the target compound in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
Case Study 2: Hormonal Effects
A study on the hormonal effects of similar compounds revealed:
These findings suggest that the compound may modulate hormone levels significantly, which could be beneficial in treating hormone-related disorders.
Q & A
Q. What synthetic methodologies are recommended for constructing the thiazolyl-androstene backbone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazolyl-containing steroidal derivatives often involves multi-step reactions. Key steps include:
- Thiazolidinone Formation : React thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid under reflux (2–5 hours), followed by recrystallization (e.g., 47–74% yields for thiazolidinones in ) .
- Cyclization : Use pressure vessels (180°C) with methylamine or ammonia in ethanol for steroidal ring closure ().
- Oxidation/Reduction : NaIO4/KMnO4 for oxidation and H2/Pt for reduction ().
Table 1 : Yield Optimization via Solvent and Temperature
| Step | Solvent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazolidinone Synthesis | DMF-acetic acid | Reflux | 47–74 | |
| Cyclization | Ethanol | 180°C | 60–80 |
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm in ) .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation in ) .
- Melting Point Analysis : Compare observed vs. literature values (e.g., 176–246°C for thiazolidinones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH). Strategies include:
- Comparative Kinetic Assays : Standardize protocols (e.g., Hedgehog Antagonist VIII in used at 10 µM) .
- Structural Reanalysis : Use X-ray crystallography or docking studies to confirm binding modes (e.g., 4-thiazolidinone derivatives in act as dual inhibitors) .
- Meta-Analysis : Cross-reference IC50 values from independent studies to identify outliers.
Q. What strategies improve regioselectivity during the cyclization of thiazolyl-androstene intermediates?
- Methodological Answer :
- Catalytic Systems : Use NaH in toluene for methylation () or piperidine in ethanol for condensation () .
- Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization rates vs. THF () .
- Temperature Control : Higher temperatures (180°C) favor 4-aza-androstane formation () .
Table 2 : Cyclization Outcomes Under Varying Conditions
| Reagent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | Ethanol | 4-Methyl-4-aza-androsten-3-one | 65 | |
| NH3 | Ethanol | 4-Aza-androsten-3-one | 58 |
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Map the thiazolyl group’s interaction with target proteins (e.g., Pfmrk inhibitors in ) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., 4-methoxy groups in ) with inhibitory potency .
- MD Simulations : Assess stability of steroidal conformers in aqueous vs. lipid environments () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
